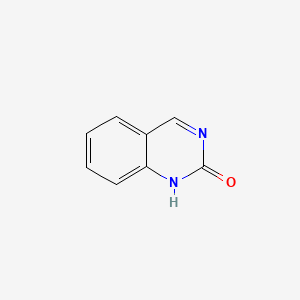

Quinazolin-2-ol

Description

Properties

IUPAC Name |

1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPFRMDMNDIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901671 | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-58-1 | |

| Record name | 2(1H)-Quinazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinazolin-2(1h)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinazolin-2-ol from Anthranilic Acid Derivatives

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis of Quinazolin-2-ol, which exists in tautomeric equilibrium with its more stable keto form, Quinazolin-2(1H)-one. We will detail a robust and scientifically sound synthetic strategy commencing from the readily available precursor, anthranilic acid. The guide focuses on a two-step approach: the initial conversion of anthranilic acid to the critical intermediate, anthranilamide (2-aminobenzamide), followed by a cyclocondensation reaction with urea to construct the target heterocyclic system. This document provides detailed experimental protocols, in-depth mechanistic discussions, and process optimization parameters, tailored for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Strategic Overview

Quinazolin-2-ol and its keto-tautomer, Quinazolin-2(1H)-one, are important heterocyclic compounds that serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. The direct synthesis from anthranilic acid using reagents like urea or cyanates typically leads to the formation of Quinazoline-2,4(1H,3H)-dione, as the carboxylic acid group readily participates in the cyclization[1].

Therefore, a successful synthesis of Quinazolin-2(1H)-one requires a strategic modification of the carboxylic acid functionality to prevent its participation in the ring-closure step. The most effective strategy involves converting anthranilic acid into its corresponding amide, anthranilamide (2-aminobenzamide) . The amide group is significantly less electrophilic than a carboxylic acid (or its activated forms), thus ensuring that the subsequent cyclization occurs exclusively between the primary amino group and the amide nitrogen to form the desired 4-unsubstituted quinazolinone ring system.

This guide is therefore structured around the following validated two-stage synthetic pathway:

-

Amidation: Conversion of anthranilic acid to anthranilamide.

-

Cyclocondensation: Reaction of anthranilamide with urea to form Quinazolin-2(1H)-one.

This approach provides a clear and reproducible path to the target molecule, starting from the user-specified precursor.

Part I: Synthesis of the Key Intermediate: Anthranilamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While several methods exist, a common and reliable approach involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Representative Protocol: Thionyl Chloride-Mediated Amidation

This protocol involves the formation of an acyl chloride intermediate, which is then reacted with ammonia.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).

-

Heating: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-aminobenzoyl chloride.

-

Ammonolysis: Cool the flask containing the crude acyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate of anthranilamide will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts. The crude anthranilamide can be purified by recrystallization from hot water or an ethanol/water mixture to yield the pure product.

Part II: Core Synthesis of Quinazolin-2(1H)-one

With the key anthranilamide intermediate in hand, the construction of the heterocyclic core can proceed. The reaction of anthranilamide with urea serves as an efficient method to introduce the C2 carbonyl group and the N3 atom of the quinazoline ring.

Overall Reaction Scheme

Experimental Workflow: A Visual Guide

The following diagram outlines the typical laboratory workflow for the synthesis of Quinazolin-2(1H)-one from anthranilamide.

Caption: Experimental workflow for Quinazolin-2(1H)-one synthesis.

Detailed Experimental Protocol

This protocol describes a solvent-free thermal condensation method.

-

Preparation: In a round-bottom flask, thoroughly mix anthranilamide (1.0 eq) and urea (2.0-3.0 eq).

-

Thermal Reaction: Heat the solid mixture in an oil bath to 180-190 °C. The mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the cyclization. Maintain this temperature for 2-4 hours or until the evolution of ammonia ceases.

-

Initial Purification: Allow the reaction mixture to cool until it solidifies. Add hot water to the crude solid and heat to boiling to dissolve the product and any unreacted starting materials, leaving behind insoluble byproducts.

-

Isolation: Filter the hot solution to remove any insoluble matter. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the product.

-

Final Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold water. For higher purity, the product can be recrystallized from ethanol. Dry the final product under vacuum.

Mechanistic Insights into the Cyclocondensation

The reaction between anthranilamide and urea proceeds through a well-understood pathway involving nucleophilic addition followed by an intramolecular cyclization-condensation.

Causality Behind the Mechanism:

-

Step 1: Nucleophilic Attack. The primary amino group (-NH₂) of anthranilamide is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of urea. This step is the key initiation event.

-

Step 2: Formation of the Ureido Intermediate. Following the initial attack, a molecule of ammonia is eliminated, leading to the formation of the crucial intermediate, 2-ureidobenzamide .

-

Step 3: Intramolecular Cyclization. The amide nitrogen of the benzamide portion of the intermediate then acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the ureido group. This ring-closing step is favored due to the formation of a stable six-membered ring.

-

Step 4: Deamination/Condensation. The resulting tetrahedral intermediate is unstable and collapses, eliminating a second molecule of ammonia to yield the final, stable aromatic Quinazolin-2(1H)-one product.

Visualizing the Reaction Mechanism

Caption: Proposed mechanism for the formation of Quinazolin-2(1H)-one.

Data Presentation: Critical Process Parameters

The success of the cyclocondensation reaction is dependent on several key parameters. The following table summarizes these variables and their typical impact on the reaction outcome.

| Parameter | Typical Range | Rationale & Impact on Yield/Purity |

| Temperature | 170 - 200 °C | Crucial for success. Below this range, the reaction is impractically slow. Temperatures above 200 °C can lead to thermal decomposition and byproduct formation, reducing yield and purity. |

| Reactant Ratio | 1 : 2 to 1 : 3 (Anthranilamide : Urea) | An excess of urea is used to ensure complete conversion of the anthranilamide and to act as a molten solvent for the reaction. A ratio of ~1:2.5 is often optimal. |

| Reaction Time | 2 - 5 hours | Time is typically determined by monitoring the cessation of ammonia evolution. Prolonged heating after completion can lead to degradation. |

| Atmosphere | Ambient (in fume hood) | The reaction is typically robust and does not require an inert atmosphere. A well-ventilated fume hood is mandatory to handle the ammonia gas evolved. |

| Purification Method | Recrystallization | Recrystallization from a suitable solvent like ethanol or aqueous ethanol is highly effective for removing unreacted urea and polar impurities, yielding a product of high purity. |

Conclusion

The synthesis of Quinazolin-2(1H)-one from anthranilic acid is most effectively achieved through a two-stage process involving the formation of an anthranilamide intermediate. The subsequent solvent-free thermal condensation of anthranilamide with urea presents an efficient, atom-economical, and straightforward method for constructing the desired heterocyclic core. Understanding the underlying mechanism, particularly the role of the 2-ureidobenzamide intermediate, and careful control of key reaction parameters such as temperature are paramount for achieving high yield and purity. This guide provides the necessary protocols and scientific rationale to empower researchers to successfully synthesize this valuable chemical scaffold for applications in drug discovery and materials science.

References

-

Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Quinazolinones. Arkivoc, 2006(ii), 1-74. [Link]

-

Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

-

Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]

Sources

Tautomerism of Quinazolin-2-ol and its derivatives

An In-Depth Technical Guide to the Tautomerism of Quinazolin-2-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their therapeutic efficacy is profoundly influenced by their molecular structure, particularly the existence of tautomeric forms. This guide provides a detailed exploration of the lactam-lactim tautomerism inherent to quinazolin-2-ol and its derivatives. We delve into the fundamental equilibrium between the quinazolin-2(1H)-one (lactam) and quinazolin-2-ol (lactim) forms, the physicochemical factors that govern this equilibrium, and the critical experimental and computational methodologies used for its characterization. By synthesizing field-proven insights with established protocols, this document serves as a comprehensive resource for professionals engaged in the design and development of quinazoline-based therapeutics.

The Fundamental Equilibrium: A Tale of Two Tautomers

The quinazoline ring system is a nitrogen-containing heterocycle composed of a benzene ring fused to a pyrimidine ring.[3] When a hydroxyl group is present at the C2 position, the molecule can exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy (enol/lactim) form, quinazolin-2-ol , and the non-aromatic amide (keto/lactam) form, quinazolin-2(1H)-one . This phenomenon is a classic example of prototropic tautomerism, involving the migration of a proton and the simultaneous shift of a double bond.[4]

While both forms can coexist, the equilibrium overwhelmingly favors the quinazolin-2(1H)-one (lactam) structure in most conditions, a behavior analogous to that of similar heterocyclic systems like 2-hydroxyquinoline.[4][5] This preference is a crucial determinant of the molecule's chemical and biological properties, as the two tautomers possess different hydrogen bonding capabilities, aromaticity, and overall electronic distribution.

Caption: Key factors influencing the quinazolin-2-one tautomeric equilibrium.

Experimental Methodologies for Tautomer Characterization

The elucidation of tautomeric equilibria relies on a suite of spectroscopic and analytical techniques. The choice of method is dictated by the specific information required, whether it be the solid-state structure, the solution-state equilibrium, or the relative stabilities of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the unambiguous characterization and quantification of tautomers in solution.

-

Causality Behind a Scientist's Choice: A scientist chooses NMR because it provides a direct window into the molecular structure in a solution state that can mimic biological media. Different tautomers present distinct chemical environments for their nuclei (¹H, ¹³C, ¹⁵N), resulting in separate, identifiable signals whose integrals can be used for direct quantification. [6]For instance, the lactim form will show a characteristic -OH proton signal, while the lactam form will show an N-H proton signal. Similarly, the chemical shift of the C2 carbon is significantly different in the two forms (C-O vs. C=O).

-

Self-Validating Protocol: Quantitative ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the quinazolinone derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Insight: DMSO-d₆ is often chosen as it is a polar aprotic solvent that can dissolve a wide range of compounds and its residual water peak does not typically interfere with the N-H or O-H signals of interest. [7][8] 2. Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion. Allow the sample to thermally equilibrate within the magnet for at least 5 minutes.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

-

Signal Identification: Identify unique, well-resolved signals corresponding to each tautomer. For example, the N1-H proton of the lactam form and the O-H proton of the lactim form.

-

Integration and Quantification: Carefully integrate the identified signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Validation: To confirm assignments, a 2D NMR experiment like ¹H-¹³C HSQC or HMBC can be performed to correlate proton signals with their attached or nearby carbons, whose chemical shifts provide further structural confirmation. [9]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone –N–N[double bond, length as m-dash] bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

A Technical Guide to Quinazolin-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agents

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinazolin-2,4(1H,3H)-dione core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of this chemical class as a promising source of new antibacterial drugs. We will dissect the synthetic strategies for derivatization, elucidate the primary mechanism of action targeting bacterial topoisomerases, detail the essential in vitro and in silico evaluation workflows, and synthesize critical structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to overcoming the challenges of bacterial resistance.

Chapter 1: The Imperative for Novel Antibacterials: A Post-Antibiotic Era Looms

The discovery of antibiotics was a watershed moment in human history, yet the relentless evolution of bacteria threatens to return us to a pre-antibiotic era. Pathogens on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent the pinnacle of this threat, accounting for a majority of hospital-acquired infections and exhibiting resistance to multiple drug classes.[1] The structural backbones of many existing antibiotics, such as the fluoroquinolones, are now compromised by widespread resistance mechanisms.[2] This reality fuels the search for compounds with novel chemical structures that can circumvent these resistance pathways. Quinazolinone and its derivatives, particularly the quinazolin-2,4(1H,3H)-dione scaffold, are gaining significant attention for their therapeutic potential and structural versatility, offering a promising starting point for the development of next-generation antibacterial agents.[3][4]

Chapter 2: The Quinazolin-2,4(1H,3H)-dione Scaffold: A Privileged Structure

The quinazolin-2,4(1H,3H)-dione is an oxidized derivative of quinazoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring. Its rigid, planar structure and multiple sites for chemical modification (notably the N1 and N3 positions) make it an ideal scaffold for drug design. While this guide focuses on its antibacterial properties, the versatility of this core is evidenced by its wide-ranging reported biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4][5] This history of biological activity underscores its drug-like characteristics and potential for interacting with various biological targets.

Chapter 3: Synthetic Strategies and Chemical Space Exploration

The accessibility and derivatization of the quinazolin-2,4(1H,3H)-dione core are central to its appeal. Synthetic chemists leverage robust and scalable routes to generate diverse libraries of compounds for screening.

Causality in Synthetic Route Selection

The most common and efficient synthetic pathways commence from readily available precursors like anthranilic acid or isatoic anhydride.[2] The choice of isatoic anhydride, for instance, is advantageous as its reaction with substituted aromatic amines provides a direct and often high-yielding route to the core scaffold, allowing for the introduction of diversity at the N3 position in a single step. Subsequent N-alkylation, often using reagents like ethyl chloroacetate, provides a handle for further modifications at the N1 position.[2] This strategic, stepwise approach allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to building a comprehensive Structure-Activity Relationship (SAR) profile.

Experimental Protocol: Synthesis of a Representative N1, N3-Disubstituted Derivative

This protocol describes a common multi-step synthesis, beginning with the formation of the core ring and subsequent functionalization.

Step 1: Synthesis of Quinazolin-2,4(1H,3H)-dione (1)

-

To a solution of anthranilic acid (10 mmol) in water, add urea (20 mmol).

-

Heat the mixture to reflux for 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield quinazolin-2,4(1H,3H)-dione (1).

Step 2: N1-Alkylation to produce Ethyl 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetate (2)

-

Suspend quinazolin-2,4(1H,3H)-dione (1) (10 mmol) in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (15 mmol) to the suspension.

-

Add ethyl chloroacetate (11 mmol) dropwise to the stirring mixture at room temperature.

-

Continue stirring for 12-18 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain pure compound (2).

Step 3: Hydrazinolysis to form 2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (3)

-

Dissolve the ester (2) (10 mmol) in ethanol.

-

Add hydrazine hydrate (20 mmol) and reflux the mixture for 8 hours.

-

Cool the solution. The resulting solid product is filtered and washed with cold ethanol to yield the hydrazide (3). This intermediate is a crucial building block for introducing further heterocyclic moieties like oxadiazoles or triazoles.[2]

Mandatory Visualization: General Synthetic Workflow

Caption: Inhibition of DNA gyrase leads to irreparable DNA damage and cell death.

Chapter 5: In Vitro Evaluation: A Framework for Screening and Validation

Systematic in vitro testing is the cornerstone of identifying promising antibacterial candidates from a synthesized library. The primary goal is to quantify the potency and spectrum of activity of each compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is a self-validating system as it includes positive (no drug) and negative (no bacteria) controls.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation: From an overnight culture of the target bacterium (e.g., S. aureus ATCC 29213), create a suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard (approximately 1.0×10⁸ CFU/mL). Further dilute this to achieve a final inoculum density of 5×10⁵ CFU/mL in the test wells. [6]3. Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (MHB + bacteria, no compound) and a negative control well (MHB only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a comparator.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. The result can be confirmed by adding a growth indicator like resazurin or INT.

Data Presentation: Summarizing Antibacterial Activity

Quantitative data from screening assays should be presented in a clear, tabular format to facilitate comparison and SAR analysis.

| Compound ID | R1-Substituent | R3-Substituent | MIC (µg/mL) vs S. aureus (Gram-positive) | MIC (µg/mL) vs E. coli (Gram-negative) |

| QZ-01 | -H | -Phenyl | 64 | >128 |

| QZ-02 | -CH₂COOEt | -Phenyl | 32 | 128 |

| QZ-13 | -Triazole moiety | -Triazole moiety | 16 | 15 (Zone of Inhibition) [2] |

| QZ-15 | -Oxadiazole moiety | -Oxadiazole moiety | 8 | 64 |

| Ciprofloxacin | (Standard) | (Standard) | 0.5 | 0.25 |

Note: Data is illustrative. Real-world results will vary. Some studies report activity using the agar well diffusion method, where a larger inhibition zone indicates higher activity. [7]

Chapter 6: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the antibacterial potency of the quinazolin-2,4-dione scaffold. By analyzing how different chemical modifications affect the MIC values, researchers can rationally design more effective compounds.

-

N1 and N3 Positions: These positions are critical for activity. Studies have shown that introducing heterocyclic rings like oxadiazoles and triazoles at both the N1 and N3 positions can significantly enhance antibacterial potency. [2]* Benzene Ring Substituents: The electronic and steric properties of substituents on the fused benzene ring play a key role. Halogenation, particularly at the C6 position, has been shown in related quinazolinone scaffolds to improve antimicrobial activity. [8]* Incorporation of Other Bioactive Moieties: A molecular hybridization approach, which combines the quinazolin-2,4-dione core with other known antibacterial pharmacophores (e.g., acylthiourea, pyrazole), is a promising strategy to develop agents with enhanced or dual-action properties. [5][9]For instance, derivatives incorporating eight-membered nitrogen-heterocycles have shown good activity against Gram-positive bacteria. [5]

Mandatory Visualization: Key SAR Principles

Caption: Key modification sites that influence the antibacterial activity of the scaffold.

Chapter 7: Computational Approaches in Drug Design

In silico methods, or Computer-Aided Drug Design (CADD), are indispensable tools for accelerating the drug discovery process. They allow for the rapid screening of virtual libraries and provide insights into the molecular interactions driving biological activity.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinazolin-2,4-dione derivative) when bound to a target protein (e.g., the ATP-binding site of DNA gyrase subunit B). [9][10]Docking studies can rationalize observed SAR and guide the design of new derivatives with improved binding affinity. [5][11]* ADMET Prediction: Before committing to costly synthesis and in vivo testing, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. [5][11]This helps to prioritize candidates with favorable pharmacokinetic and drug-likeness profiles, reducing late-stage attrition.

Mandatory Visualization: Computer-Aided Drug Design (CADD) Workflow

Caption: A streamlined workflow integrating CADD to select promising candidates.

Chapter 8: Future Perspectives and Conclusion

The journey of developing quinazolin-2,4(1H,3H)-dione derivatives into clinical antibacterial agents is promising but requires further dedicated research. Key future directions include:

-

Broadening the Spectrum: While many derivatives show potent activity against Gram-positive bacteria, achieving broad-spectrum activity, particularly against resistant Gram-negative pathogens, remains a primary objective.

-

Overcoming Resistance: Investigating the activity of these compounds against fluoroquinolone-resistant strains is critical. Derivatives that can evade existing resistance mechanisms will have the most significant clinical potential. [12][13]* In Vivo Efficacy and Safety: Promising candidates from in vitro and in silico studies must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. [1] In conclusion, the quinazolin-2,4(1H,3H)-dione scaffold represents a versatile and highly tractable platform for the design of novel antibacterial agents. Its proven ability to inhibit essential bacterial enzymes, coupled with the vast potential for chemical modification, positions it as a valuable weapon in the ongoing battle against antimicrobial resistance. The strategic application of synthetic chemistry, guided by robust biological evaluation and computational modeling, will be paramount to unlocking the full therapeutic potential of this remarkable chemical class.

References

- Boshta, N. M., El-Essawy, F. A., & Alshammari, M. B. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Semantic Scholar.

- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Boshta, N. M., El-Essawy, F. A., & Alshammari, M. B. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pure.

- Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.

- Li, Y., et al. (2023). Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. MDPI.

- Boshta, N. M., El-Essawy, F. A., & Alshammari, M. B. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.

- Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Publishing.

- Unknown Author. (n.d.).

- Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.

- Fassihi, A., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives.

- Various Authors. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. ScienceDirect.

- El-Gazzar, M. G., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.

- Tan, C. M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.

- Al-Ostath, A. I., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

- Hoshino, K., et al. (2010). Use of gyrase resistance mutants to guide selection of 8-methoxy-quinazoline-2,4-diones. PubMed.

- Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PubMed.

- Chen, Y., et al. (2020). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PubMed.

- Ibrahim, A. O. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.

- Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]

- 10. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 13. Use of gyrase resistance mutants to guide selection of 8-methoxy-quinazoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Natural Products Containing the Quinazolinone Core Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a nitrogen-containing heterocyclic system recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Molecules incorporating this core exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2][3] This guide provides a comprehensive technical overview of naturally occurring quinazolinones, detailing their structural diversity, biosynthetic origins, and significant biological activities with their underlying mechanisms of action. Furthermore, it offers detailed methodologies for the isolation, purification, and characterization of these valuable compounds, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore this potent class of natural products.

Introduction: The Quinazolinone Core

The quinazolinone framework consists of a benzene ring fused to a pyrimidine ring, which contains a carbonyl group.[3] Depending on the position of this group, two primary isomers exist: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4(3H)-quinazolinone isomer being the most common in nature.[1][3] This scaffold's unique structural and electronic properties allow it to interact with a wide variety of biological targets, making it a recurring motif in over 200 identified alkaloids from plants, fungi, and marine organisms.[1][4] Its stability, synthetic tractability, and diverse pharmacological profile have cemented its status as a cornerstone in the development of new therapeutic agents.[1][5]

Structural Diversity of Quinazolinone Natural Products

The structural architecture of natural quinazolinones is remarkably diverse, ranging from simple, substituted single-ring systems to complex, polycyclic alkaloids. This diversity is a direct result of the varied biosynthetic pathways employed by different organisms. These compounds can be broadly classified based on their structural complexity and natural source.

Table 1: Representative Quinazolinone-Containing Natural Products

| Compound Name | Natural Source(s) | Core Structure Class | Key Biological Activity |

|---|---|---|---|

| Vasicinone | Adhatoda vasica (Plant) | Pyrrolo[2,1-b]quinazoline | Bronchodilator, Antimicrobial[4][6] |

| Febrifugine | Dichroa febrifuga (Plant) | Piperidinyl-quinazoline | Antimalarial, Anti-fibrotic[7][8] |

| Tryptanthrin | Isatis tinctoria (Plant), Fungi | Indolo[2,1-b]quinazoline | Anticancer, Anti-inflammatory[9][10] |

| Rutaecarpine | Evodia rutaecarpa (Plant) | Indolo[2',3':3,4]pyrido[2,1-b]quinazoline | Anticancer, Anti-inflammatory[11] |

| Luotonin A | Peganum nigellastrum (Plant) | Pyrrolo[2',1':2,3]pyrimido[6,1-a]isoquinoline | Anticancer (Topoisomerase I inhibitor) |

| Fiscalin B | Neosartorya fischeri (Fungus) | Pyrazino[2,1-b]quinazoline | Antitumor[8] |

| Asperlicin C | Aspergillus alliaceus (Fungus) | Benzodiazepine-fused quinazolinone | Cholecystokinin antagonist |

Biosynthesis of the Quinazolinone Scaffold

The biosynthesis of the quinazolinone core in most organisms originates from the shikimate pathway, which provides the essential precursor, anthranilic acid .[2][5] The pathway, while varying between species and leading to different final structures, generally follows a conserved sequence of reactions to form the fundamental bicyclic system. Anthranilic acid is first activated, often by adenylation, and then condensed with an amino acid (commonly glutamine or asparagine) and a carbon source, such as formamide, to construct the pyrimidine ring.[1][12]

The proposed general biosynthetic pathway involves the enzymatic condensation of anthranilic acid with a nitrogen and carbon donor, followed by cyclization and subsequent oxidation or aromatization to yield the stable 4(3H)-quinazolinone core. This core then serves as a versatile intermediate, undergoing various enzymatic modifications (e.g., hydroxylation, methylation, glycosylation) and further condensations with other precursors (like tryptophan for tryptanthrin) to generate the vast diversity of quinazolinone alkaloids observed in nature.[1]

Key Biological Activities and Mechanisms of Action

Quinazolinone natural products are renowned for their potent and diverse pharmacological activities. This section highlights two of the most extensively studied areas: anticancer and antimicrobial effects.

4.1 Anticancer Activity

Many quinazolinone-containing compounds exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cell signaling pathways.

Mechanism 1: Tyrosine Kinase Inhibition A prominent mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14] EGFR is a receptor protein tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[15] Overexpression of EGFR is common in many cancers.[15] Quinazolinone-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis.[16][17]

Table 2: Anticancer Activity of Representative Quinazolinone Natural Products

| Compound | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Tryptanthrin Derivative (A5) | Hep3B (Liver) | MTT | 0.43 | [18] |

| Tryptanthrin Derivative (A7) | Hep3B (Liver) | MTT | 8.79 | [18] |

| Tryptanthrin-Pt Complex (BrTry-Pt) | T-24 (Bladder) | MTT | 0.21 | [11] |

| Rutaecarpine-Pt Complex (Rut-Pt) | T-24 (Bladder) | MTT | 82 | [11] |

| (-)-Chaetominine | K562 (Leukemia) | MTT | 21 | [1] |

| (-)-Chaetominine | SW1116 (Colon) | MTT | 28 |[1] |

4.2 Antimalarial and Antimicrobial Activity

The quinazolinone scaffold is present in potent antiprotozoal and antimicrobial agents. Febrifugine, isolated from the Chinese herb Dichroa febrifuga, and its synthetic analog halofuginone, are prime examples.[8]

Mechanism 2: Inhibition of Prolyl-tRNA Synthetase (ProRS) Febrifugine and halofuginone exert their antimalarial and anti-inflammatory effects by inhibiting the enzyme prolyl-tRNA synthetase (ProRS).[7][19] This enzyme is essential for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By competitively inhibiting the proline binding site on ProRS, these compounds lead to an accumulation of uncharged tRNAPro.[7][19] This mimics a state of proline starvation, triggering the Amino Acid Response (AAR) pathway, which in turn inhibits specific biological processes like the proliferation of malaria parasites and the differentiation of pro-inflammatory Th17 cells.[7][20]

Table 3: Antimicrobial Activity of Representative Quinazolinone Natural Products

| Compound | Microorganism | Assay | MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Vasicine | Escherichia coli | Microdilution | 20 | [6] |

| Vasicine | Candida albicans | Microdilution | >55 | [6] |

| Thielaviazoline | S. aureus (MRSA) | Microdilution | 6.25 | [2] |

| Thielaviazoline | S. aureus (MDRSA) | Microdilution | 12.5 | [2] |

| Cottoquinazoline D | Candida albicans | Microdilution | 22.6 µM |[1] |

Methodologies for Isolation and Characterization

The successful study of natural products hinges on robust and systematic methodologies for their extraction, isolation, and structural elucidation. The following section provides a generalized, field-proven protocol for obtaining quinazolinone alkaloids from a plant source.

5.1 Generalized Experimental Protocol

Step 1: Collection and Preparation of Plant Material

-

Collection: Collect the desired plant material (e.g., leaves, roots, or stems). Proper botanical identification is critical to ensure reproducibility.

-

Drying: Air-dry the plant material in the shade for 1-2 weeks or use a laboratory oven at a controlled temperature (typically 40-50 °C) to prevent degradation of thermolabile compounds.[21]

-

Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This increases the surface area, facilitating efficient solvent extraction.[22]

Step 2: Extraction of Crude Alkaloids The choice of extraction method is based on the polarity and basicity of the target alkaloids.[23] An acid-base extraction is highly effective.

-

Maceration: Soak the powdered plant material (e.g., 1 kg) in a polar solvent like methanol or 80% ethanol for 3-5 days at room temperature, with occasional agitation.[24]

-

Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Resuspend the crude extract in an acidic aqueous solution (e.g., 2% HCl or H₂SO₄). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds (lipids, chlorophyll, etc.). Discard the organic phase.

-

Basify the remaining aqueous phase by adding a base (e.g., NH₄OH or Na₂CO₃) until the pH is approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[24]

-

Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or dichloromethane.

-

Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[23]

-

Step 3: Chromatographic Purification

-

Column Chromatography (CC): Subject the crude alkaloid fraction to CC over silica gel or alumina. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light (254/366 nm) and with an alkaloid-detecting spray reagent (e.g., Dragendorff's or Bouchardat's reagent).[24]

-

Further Purification: Pool fractions containing the compound of interest and subject them to further purification steps as needed, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.

Step 4: Structural Elucidation The structure of the purified compound is determined using a combination of spectroscopic techniques.[25][26]

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HR-MS) to determine the exact molecular weight and deduce the molecular formula.[27] Tandem MS (MS/MS) experiments can reveal fragmentation patterns, providing clues about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[3]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR (and DEPT): Shows the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). Together, they allow for the unambiguous assembly of the molecular skeleton.[28]

-

NOESY: Can be used to determine the relative stereochemistry by identifying protons that are close in space.

-

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present (e.g., C=O, N-H, aromatic rings) and the nature of the chromophore, respectively.[27]

5.2 Workflow Diagram

Synthetic Strategies and Lead Optimization

The potent biological activities and complex structures of quinazolinone natural products have inspired significant efforts in synthetic chemistry. Total synthesis campaigns not only confirm the proposed structures of these molecules but also provide access to analogs that are difficult to obtain from natural sources. Furthermore, the quinazolinone core serves as a template for the design of combinatorial libraries aimed at discovering new drug candidates with improved potency, selectivity, and pharmacokinetic properties.[15] Structure-activity relationship (SAR) studies on these synthetic derivatives are crucial for optimizing lead compounds in the drug discovery pipeline.[13]

Future Perspectives and Conclusion

Natural products containing the quinazolinone core represent a rich and historically significant source of therapeutic leads. Their structural diversity and broad spectrum of biological activities continue to make them attractive targets for research in phytochemistry, pharmacology, and medicinal chemistry. Future research will likely focus on exploring untapped biological sources (e.g., extremophilic microorganisms, marine invertebrates) for novel quinazolinone structures. Advances in spectroscopic techniques and computational chemistry will accelerate their structural elucidation and mechanism-of-action studies. Moreover, the integration of synthetic biology and metabolic engineering approaches may enable the sustainable production of high-value quinazolinone alkaloids. The continued investigation of this privileged scaffold holds immense promise for the discovery and development of next-generation therapeutic agents.

References

-

Keller, T. L., Zvereva, M. I., & Kretov, D. A. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology. [Link]

-

Pines, M., & Spector, I. (2015). Halofuginone – The Multifaceted Molecule. Molecules. [Link]

-

Kumar, A., & Sharma, P. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Advances. [Link]

-

Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. (2019). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Molecules. [Link]

-

Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Research. [Link]

-

Singh, S., & Sharma, A. (2022). Prospects of halofuginone as an antiprotozoal drug scaffold. Drug Discovery Today. [Link]

-

Pines, M., & Spector, I. (2015). Halofuginone - the multifaceted molecule. Molecules. [Link]

-

Bhusare, N., et al. (2022). A REVIEW ON NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research. [Link]

-

McLaughlin, N. P., & Evans, P. (2014). The chemistry and biology of febrifugine and halofuginone. Bioorganic & Medicinal Chemistry. [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Creative Biostructure. [Link]

-

Abdel-Gawad, H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

-

Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Semantic Scholar. [Link]

-

Abuelizz, H. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports. [Link]

-

Tan, M., et al. (2019). Platinum(ii) complexes with rutaecarpine and tryptanthrin derivatives induce apoptosis by inhibiting telomerase activity and disrupting mitochondrial function. RSC Advances. [Link]

-

Singh, S. K., & Kumar, Y. (2021). Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline. ResearchGate. [Link]

-

Singh, S. K., & Kumar, Y. (2021). Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline. Co-Lab. [Link]

-

McPhail, K. (2015). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Planta Medica. [Link]

-

Wang, S., et al. (2021). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees. EXCLI Journal. [Link]

-

Mamedova, S. I., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

-

Ghorab, M. M., & Alqahtani, A. S. (2016). Structural Analysis of Natural Products. Analytical Chemistry. [Link]

-

Wang, S., et al. (2021). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. [Link]

-

Shakhidoyatov, K. M., & Elmuradov, B. Z. (2021). Tricyclic Quinazoline Alkaloids: Isolation, Synthesis, Chemical Modification, and Biological Activity. ResearchGate. [Link]

-

Rateb, M. E., & Ebel, R. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45. [Link]

-

Fouda Atangana, A., et al. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [Link]

-

Wang, S., et al. (2021). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. RSC Medicinal Chemistry. [Link]

-

Marich, Y., et al. (2022). The result of MIC and MBC values of compound (3) antibacterial activity. ResearchGate. [Link]

-

Sinaga, S. M., et al. (2019). ISOLATION AND IDENTIFICATION OF ALKALOIDS EXTRACTED FROM DAYAK ONION (Eleutherinae palmifolia (L.) Merr). Rasayan Journal of Chemistry. [Link]

-

Chen, C. H., et al. (2016). Tryptanthrin as the lead compound to synthesize anti-tumor agents. ResearchGate. [Link]

-

Tan, M., et al. (2019). Platinum(ii) complexes with rutaecarpine and tryptanthrin derivatives induce apoptosis by inhibiting telomerase activity and disrupting mitochondrial function. MedChemComm. [Link]

-

Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible. [Link]

- San-Martin, C. (2012).

-

Ghiuș, I. V., et al. (2023). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. Molecules. [Link]

-

Stanojković, T., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. [Link]

-

Yakan, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Ankara University Journal of Faculty of Pharmacy. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. generis-publishing.com [generis-publishing.com]

- 5. Alkaloids Derived from Anthranilic Acid: Occurrence and Pharmacological Properties of Acridone, Quinazoline, and Quinoline | CoLab [colab.ws]

- 6. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Platinum(ii) complexes with rutaecarpine and tryptanthrin derivatives induce apoptosis by inhibiting telomerase activity and disrupting mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 22. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 23. researchgate.net [researchgate.net]

- 24. Bot Verification [rasayanjournal.co.in]

- 25. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. books.rsc.org [books.rsc.org]

A Spectroscopic Guide to Unraveling Novel Quinazolin-2-ol Analogues

Preamble: The Quinazolin-2-ol Core - A Privileged Scaffold in Drug Discovery

Quinazoline derivatives represent a cornerstone in medicinal chemistry, with their fused heterocyclic structure providing a versatile scaffold for a multitude of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, quinazolin-2-ol analogues are of particular interest due to their unique structural features and synthetic accessibility. The rigorous and unambiguous structural elucidation of these novel analogues is a critical prerequisite for establishing structure-activity relationships (SAR) and advancing drug development pipelines.

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of novel quinazolin-2-ol analogues. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of protocols, this guide emphasizes the causality behind experimental choices and the logic of data interpretation, empowering researchers to confidently and accurately characterize their synthesized molecules.

A pivotal aspect of quinazolin-2-ol chemistry is the existence of tautomeric forms. Specifically, the lactim (enol) form, quinazolin-2-ol, is in equilibrium with its lactam (keto) tautomer, quinazolin-2(1H)-one.[4][5] This dynamic equilibrium is influenced by factors such as the solvent, temperature, and pH, and has profound implications for the spectroscopic signatures of these molecules.[6] Understanding and characterizing this tautomerism is a central theme throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For quinazolin-2-ol analogues, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Key Considerations for Quinazolin-2-ol Analogues:

-

Tautomerism: The position of the N-H proton signal is a key indicator of the dominant tautomeric form. In the quinazolin-2(1H)-one form, a broad signal for the N-H proton is typically observed downfield (δ 10-12.5 ppm), which can undergo rapid chemical exchange with residual water in the solvent, leading to broadening.[6][7]

-

Aromatic Protons: The protons on the benzene ring of the quinazoline core typically appear in the aromatic region (δ 7-8.5 ppm).[7][8] The substitution pattern on this ring will dictate the multiplicity and coupling constants of these signals.

-

Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.[6] DMSO-d₆ is often used as it can form hydrogen bonds and help in observing labile protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified quinazolin-2-ol analogue.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be reported.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To improve the signal-to-noise ratio, acquire a sufficient number of scans (typically 8-16).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Key Signals for Quinazolin-2-ol Analogues:

-

Carbonyl Carbon: The most downfield signal in the spectrum of the quinazolin-2(1H)-one tautomer is typically the C=O carbon (δ ~160-170 ppm).[7][9]

-

C2 Carbon: In the quinazolin-2-ol tautomer, the C2 carbon bearing the hydroxyl group will be shifted upfield compared to the C=O carbon of the keto form.

-

Aromatic Carbons: The carbons of the benzene ring appear in the range of δ 115-150 ppm.[7][8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR, with chemical shift calibration referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[10]

-

Data Presentation: Typical NMR Chemical Shifts for the Quinazolinone Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 10.0 - 12.5 (broad) | - |

| C=O | - | 160 - 170 |

| Aromatic-H | 7.0 - 8.5 | 115 - 150 |

| Substituent Protons | Variable | Variable |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[10]

Visualization: NMR Characterization Workflow

Caption: Characteristic IR absorption regions for quinazolin-2-ol analogues.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Key Applications for Quinazolin-2-ol Analogues:

-

Molecular Ion Peak (M⁺): The peak with the highest m/z value in the spectrum typically corresponds to the intact molecule, providing its molecular weight. [1]* Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. The choice of ionization technique can influence the fragmentation pathways. [11]Common fragmentation patterns for quinazolinones involve the cleavage of the quinazolinone ring and the loss of substituents. [1] Experimental Protocol: Electrospray Ionization (ESI) - Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the synthesized compound.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights. [11]

-

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For quinazolin-2-ol analogues, the absorption bands are typically due to π → π* and n → π* transitions of the aromatic system and the carbonyl group.

Key Spectral Features:

-

π → π Transitions:* These transitions, characteristic of the aromatic ring, usually result in strong absorption bands in the shorter wavelength region (210-285 nm). [12]* n → π Transitions:* These transitions, often associated with the C=O group, are typically weaker and appear at longer wavelengths (285-320 nm). [12]* Solvent and Substituent Effects: The position and intensity of the absorption maxima can be influenced by the solvent polarity and the nature of the substituents on the quinazoline ring. [12][13] Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a second cuvette with the sample solution.

-

-

Data Acquisition:

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) if the concentration is known.

-

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive characterization of novel quinazolin-2-ol analogues is not reliant on a single technique but rather on the synergistic integration of data from multiple spectroscopic methods. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic properties of the molecule. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can achieve unambiguous structural elucidation, a critical step in the journey of drug discovery and development.

References

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton. Available at: [Link]

-

Patel, et al.: Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. IJPSCR/Jul-Sep-2021/Vol 1/Issue 3. Available at: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

-

Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - NIH. Available at: [Link]

-

The Spectroscopy and Structure of 2-Hydroxyquinoline. - DTIC. Available at: [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. Available at: [Link]

-

Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Spectral data (1H and 13C NMR) of quinazolines. Available at: [Link]

-

Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - PMC. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. Available at: [Link]

-

7-nitro-4(3H)-quinazolinone - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

3-phenyl-4(3H)-quinazolinone - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. Available at: [Link]

-

Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. Available at: [Link]

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Available at: [Link]

-

(PDF) Chiral H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Available at: [Link]

-

Tautomerization between 2-quinolone and 2-hydroxyquinolone. - ResearchGate. Available at: [Link]

-

Figure 4: FTIR Spectrum for compound (11). - ResearchGate. Available at: [Link]

-

Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - Frontiers. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL 2, 3-DISUBSTITUED QUINAZOLIN-4-(3H)-ONES - Granthaalayah Publications and Printers. Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available at: [Link]

-

Quinazoline | C8H6N2 | CID 9210 - PubChem - NIH. Available at: [Link]

-

1,2-Dihydroquinazolin-2-one | C8H6N2O | CID 344381 - PubChem. Available at: [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC - NIH. Available at: [Link]

-

UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. longdom.org [longdom.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

- 7. ijpscr.info [ijpscr.info]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Keto-enol Tautomerism in 2-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline and its tautomer, 2-quinolone, represent a foundational scaffold in medicinal chemistry, underpinning the structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The dynamic equilibrium between the enol (lactim) and keto (lactam) forms, a phenomenon known as keto-enol tautomerism, is a critical determinant of the molecule's physicochemical properties and its interactions with biological targets.[1][4] This guide provides a comprehensive examination of the structural nuances of these tautomers, the factors governing their equilibrium, and the multifaceted analytical techniques employed for their characterization. A deep understanding of this tautomerism is paramount for the rational design and development of novel therapeutics.[4][5]

The Fundamental Equilibrium: 2-Hydroxyquinoline vs. 2-Quinolone

The tautomerism in 2-hydroxyquinoline involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[1]

-

Enol (Lactim) Form (2-Hydroxyquinoline): This tautomer possesses a hydroxyl (-OH) group at the C2 position of the quinoline ring, which imparts a higher degree of aromaticity to the heterocyclic ring.[1]

-

Keto (Lactam) Form (2-Quinolone or 2(1H)-quinolinone): This form features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom (N-H).[1] It is structurally classified as a cyclic amide.[1]

The equilibrium between these two forms is not static and is profoundly influenced by the surrounding environment, including the physical state, solvent polarity, and pH.[1] In most conditions, the equilibrium lies significantly towards the more stable keto form.[1][6]

Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Factors Governing the Tautomeric Equilibrium

The predominance of one tautomer over the other is a consequence of its relative thermodynamic stability, which is dictated by a confluence of factors:

-

Solvent Polarity: This is a primary determinant of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, preferentially stabilize the more polar keto (lactam) form.[1][7][8] In aqueous solutions, the keto form is estimated to be more stable than the enol form by approximately 5 kcal/mol.[1][9] Conversely, in the gas phase or in non-polar solvents, the enol (lactim) form is slightly more stable.[7]

-

pH: The acidity or basicity of the medium can significantly shift the equilibrium. In acidic conditions, protonation of the nitrogen atom can favor the enol form, while in basic conditions, deprotonation of the N-H group in the keto form or the O-H group in the enol form can lead to the formation of anionic species, further influencing the equilibrium.[5]

-

Substituents: The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, potentially favoring the keto form.[10]

-